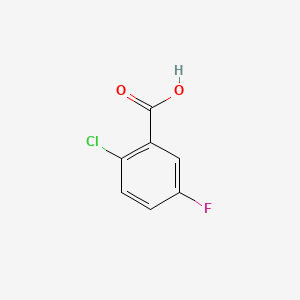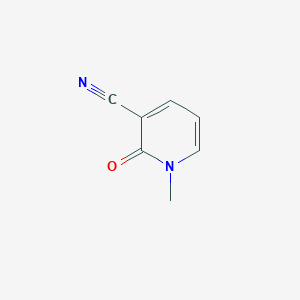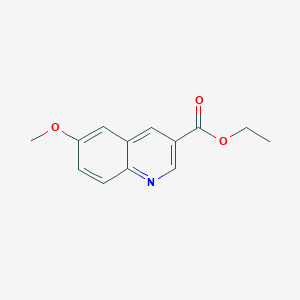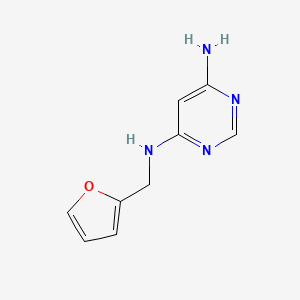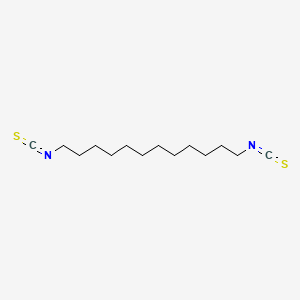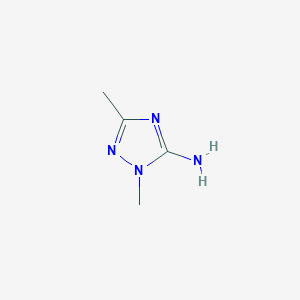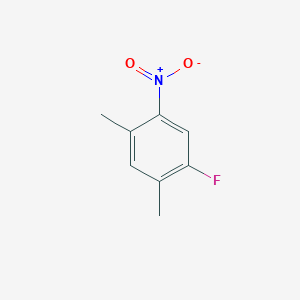
2-(3-Piridyl)thiazolidine-4-carboxylic acid
Descripción general
Descripción
“2-(3-Piridyl)thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O2S . It has a molecular weight of 210.26 g/mol . The IUPAC name for this compound is 2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for “2-(3-Piridyl)thiazolidine-4-carboxylic acid” is 1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) . The Canonical SMILES is C1C(NC(S1)C2=CN=CC=C2)C(=O)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.26 g/mol . It has a computed XLogP3-AA value of -1.9, indicating its solubility properties . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 210.04629874 g/mol . The topological polar surface area is 87.5 Ų . The heavy atom count is 14 .Aplicaciones Científicas De Investigación
Application 1: Attenuation of Cellular Oxidative Stress
- Summary of the Application: This compound, referred to as TZT in the study, was designed for potential interaction with biological targets. The main insights of this work include the correlation of supra functionalities of TZT with its binding ability to proteins leading to the modulation of their structure and bioactivity as a promising perspective in the field of cellular protection from oxidative stress .
- Methods of Application: The binding propensity of TZT with bovine serum albumin (BSA) and bovine liver catalase (BLC) was characterized using various biophysical methods .
- Results or Outcomes: TZT efficiently triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner. The enzyme kinetics parameters of TZT binding to BLC were quantified using the Michaelis–Menten model .
Application 2: Development of Antibody-Drug Conjugates
- Summary of the Application: Thiazolidine chemistry, which includes “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, has been explored to develop antibody-drug conjugates .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
Application 3: Anticancer Activities
- Summary of the Application: Thiazolidin-4-one derivatives, which include “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, have shown significant anticancer activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
Application 4: Bioconjugation
- Summary of the Application: Thiazolidine chemistry, which includes “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, has been used for bioconjugation of biomolecules such as nucleic acids, antibodies, proteins, and glycosaminoglycans .
- Methods of Application: The reaction between 1,2-aminothiols and aldehydes forms a thiazolidine product that remains stable and does not require any catalyst .
- Results or Outcomes: This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Application 5: Protecting Group for N-terminal Cysteines
- Summary of the Application: Thiazolidine chemistry has been used as a protecting group for N-terminal cysteines .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
Application 6: Development of Cyclic Peptides
- Summary of the Application: Thiazolidine chemistry has been used for developing cyclic peptides .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
Application 7: Bioorthogonal Reaction
- Summary of the Application: Thiazolidine chemistry, which includes “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, has been used for bioorthogonal reactions. This type of reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
- Methods of Application: The reaction between 1,2-aminothiols and aldehydes forms a thiazolidine product that remains stable and does not require any catalyst .
- Results or Outcomes: This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Application 8: Antimicrobial Activities
- Summary of the Application: Thiazolidine and its composites, which include “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, have shown significant antimicrobial activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
Application 9: Antitumor Activities
- Summary of the Application: Thiazolidine and its composites, which include “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, have shown significant antitumor activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
Propiedades
IUPAC Name |
2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNGLHIMQHWTNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50316421 | |
| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piridyl)thiazolidine-4-carboxylic acid | |
CAS RN |
59777-95-6 | |
| Record name | NSC303514 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

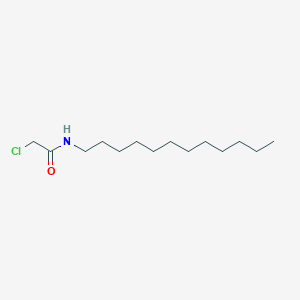
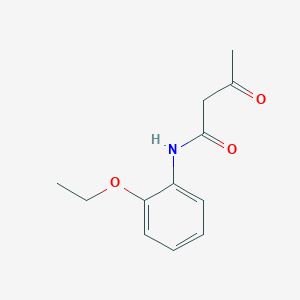
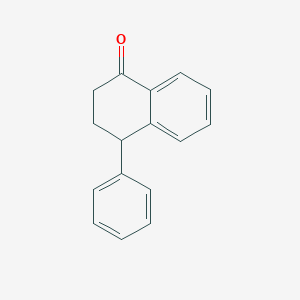
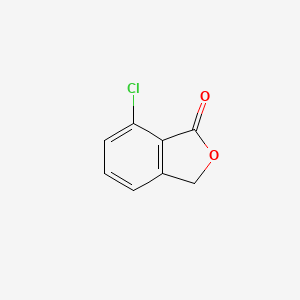
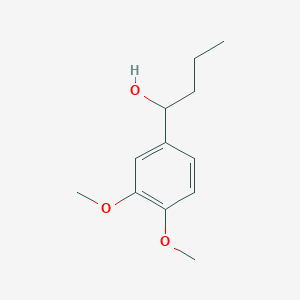
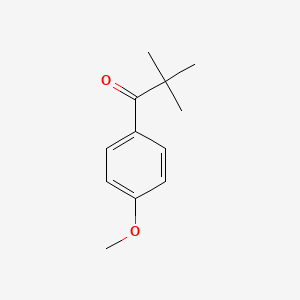
![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)
